4-Aminobicyclo[2.2.2]octane-1-carbonitrile

Medicinal Chemistry Molecular Design Conformational Restriction

Choose 4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8) over flexible cyclohexane analogs. Its rigid [2.2.2]octane core with zero rotatable bonds fixes amine and nitrile vectors, reducing binding entropy loss and improving target selectivity. With a distinct pKa (9.90) and XLogP3 (0.4), it simplifies physicochemical tuning for CNS penetration and solubility. This scaffold is validated in sulfinylaminobenzamide patents (EP-3796975-A1) and serves as a probe for through-space electronic effects. Procure this ≥98% purity intermediate to advance your lead optimization.

Molecular Formula C9H14N2
Molecular Weight 150.225
CAS No. 135908-50-8
Cat. No. B591286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobicyclo[2.2.2]octane-1-carbonitrile
CAS135908-50-8
Molecular FormulaC9H14N2
Molecular Weight150.225
Structural Identifiers
SMILESC1CC2(CCC1(CC2)C#N)N
InChIInChI=1S/C9H14N2/c10-7-8-1-4-9(11,5-2-8)6-3-8/h1-6,11H2
InChIKeyPZVBMICXEFMWCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8): Rigid Bicyclic Scaffold for Advanced Synthesis and Drug Discovery


4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8) is a conformationally constrained bicyclic amine building block characterized by a rigid [2.2.2]octane framework, featuring an amino group at the 4-position and a nitrile group at the 1-position . Its molecular formula is C9H14N2, with a molecular weight of 150.22 g/mol, and it possesses a calculated XLogP3 of 0.4 and a topological polar surface area of 49.8 Ų . This compound is primarily utilized in medicinal chemistry and organic synthesis as a key intermediate for constructing biologically active molecules, particularly in the development of sulfinylaminobenzamide and amidine derivatives .

Why 4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8) Is Not Interchangeable with Flexible Cyclic Amine Analogs


Procurement based on generic functional group similarity (e.g., any 4-amino-1-cyano cyclic amine) fails because the bicyclo[2.2.2]octane scaffold imposes unique three-dimensional constraints that directly impact molecular recognition, physicochemical properties, and downstream synthetic utility. Unlike flexible cyclohexane-based analogs such as 4-aminocyclohexanecarbonitrile, the rigid cage structure of 4-aminobicyclo[2.2.2]octane-1-carbonitrile eliminates conformational freedom, resulting in a fixed spatial orientation of the amino and nitrile vectors [1]. This rigidity translates to distinct hydrogen-bonding geometries, reduced entropy penalties upon binding, and altered electronic properties—differences that are not captured by simple 2D structural comparisons. The quantitative evidence below demonstrates how these structural features manifest in measurable property divergences that preclude direct substitution [2].

Quantitative Differentiation Guide for 4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8)


Conformational Rigidity: Rotatable Bond Count Comparison vs. 4-Aminocyclohexanecarbonitrile

4-Aminobicyclo[2.2.2]octane-1-carbonitrile contains zero rotatable bonds, a direct consequence of its fully constrained bicyclic cage structure. This stands in stark contrast to the flexible monocyclic analog 4-aminocyclohexanecarbonitrile, which possesses at least one rotatable bond (the C-NH2 or C-CN axis) and can adopt multiple chair and boat conformations . The zero rotatable bond count for the bicyclic compound is verified in its computed molecular descriptors .

Medicinal Chemistry Molecular Design Conformational Restriction

Lipophilicity Modulation: XLogP3 and TPSA Divergence from Cyclohexane Analogs

The rigid bicyclo[2.2.2]octane core alters the balance of lipophilicity and polarity relative to flexible cyclohexane-based amines. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile exhibits an XLogP3 of 0.4 and a topological polar surface area (TPSA) of 49.8 Ų . In contrast, the monocyclic analog 4-aminocyclohexanecarbonitrile, despite having the same functional groups, is predicted to have a higher density (0.99 g/cm³) and a slightly higher pKa (10.18 vs. 9.90 for the bicyclic compound), indicating altered electronic and solvation properties due to ring strain and reduced conformational sampling .

Drug Design ADME Physicochemical Profiling

Electronic Property Shift: pKa Reduction Due to Cage-Induced Field Effects

The pKa of the amino group in 4-aminobicyclo[2.2.2]octane-1-carbonitrile is predicted to be 9.90 ± 0.40 , whereas the analogous 4-aminocyclohexanecarbonitrile has a predicted pKa of 10.18 ± 0.70 . This ~0.28 unit reduction in basicity is attributable to the unique electronic environment of the bicyclo[2.2.2]octane cage, where field effects and altered solvation stabilize the neutral amine relative to its conjugate acid. Theoretical studies on 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids have demonstrated that substituent effects are transmitted efficiently through the cage with an effective dielectric constant of unity, leading to distinct acidities compared to monocyclic systems [1].

Physical Organic Chemistry Acid-Base Properties Substituent Effects

Patent-Backed Utility: Key Intermediate in Sulfinylaminobenzamide Derivatives

4-Aminobicyclo[2.2.2]octane-1-carbonitrile is explicitly claimed as a building block in multiple pharmaceutical patent families, most notably EP-3796975-A1 and related applications for sulfinylaminobenzamide and sulfonylaminobenzamide derivatives (priority date 2018-05-22) . It also appears in CA-2757866-A1 for novel amide and amidine derivatives . In contrast, the simpler 4-aminocyclohexanecarbonitrile does not appear as a core intermediate in the same patent families, suggesting that the rigid bicyclic scaffold confers a specific structural advantage for the claimed therapeutic applications (e.g., improved target binding or metabolic stability).

Medicinal Chemistry Patent Analysis Chemical Synthesis

Rigidity-Driven Stabilization of Nematic Liquid Crystal Phases

The bicyclo[2.2.2]octane core is recognized for its exceptional molecular rigidity, which directly enhances the stability of nematic liquid crystalline phases. Comparative studies of mesogenic derivatives containing bicyclo[2.2.2]octane, cyclohexane, and benzene rings demonstrate that bicyclo[2.2.2]octane-based materials exhibit higher apparent order parameters (Sapp) and more effectively stabilize the nematic phase than their cyclohexane counterparts [1][2]. While 4-aminobicyclo[2.2.2]octane-1-carbonitrile itself has not been evaluated in liquid crystal formulations, the underlying property of the bicyclo[2.2.2]octane cage—low temperature dependence of physical properties and high filling fraction—is well-documented and transferable to derivatives bearing polar substituents [3].

Materials Science Liquid Crystals Molecular Design

Unique Field Effects on Acidity: Bicyclo[2.2.2]octane vs. Bicyclo[1.1.1]pentane Carboxylic Acids

The bicyclo[2.2.2]octane framework transmits substituent effects with an effective dielectric constant of unity, as demonstrated by the linear correlation between C-X bond dipoles and the acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids [1]. In contrast, the more compact bicyclo[1.1.1]pentane system exhibits a 34% steeper slope when acidity is correlated with substituent dipole moment, attributable to its shorter bridgehead-bridgehead distance (1.86 Å vs. 2.60 Å for bicyclo[2.2.2]octane) [2]. This difference in electronic transmission translates to a 1.34× greater sensitivity of acidity to substituent changes in the bicyclo[1.1.1]pentane system compared to bicyclo[2.2.2]octane. While 4-aminobicyclo[2.2.2]octane-1-carbonitrile is an amine rather than a carboxylic acid, the same electronic transmission principles apply, making its amino group less sensitive to remote substituent effects than the analogous bicyclo[1.1.1]pentane derivative.

Physical Organic Chemistry Bioisosteres Electronic Effects

Optimal Research and Industrial Application Scenarios for 4-Aminobicyclo[2.2.2]octane-1-carbonitrile (CAS 135908-50-8)


Medicinal Chemistry: Scaffold for Conformationally Constrained Drug Candidates

When designing small-molecule therapeutics where ligand preorganization is expected to enhance target binding affinity and selectivity, 4-aminobicyclo[2.2.2]octane-1-carbonitrile provides a rigid 3D framework with zero rotatable bonds, as established in Evidence_Item 1 . The fixed orientation of the amino and nitrile vectors minimizes conformational entropy losses upon binding, which can translate to improved potency and reduced off-target interactions compared to flexible analogs like 4-aminocyclohexanecarbonitrile. The compound's documented use as an intermediate in sulfinylaminobenzamide patent families (EP-3796975-A1) further validates its utility in lead optimization programs .

ADME Optimization: Fine-Tuning Lipophilicity and Basicity

For drug discovery projects where precise control over physicochemical properties is critical, the distinct XLogP3 (0.4) and pKa (9.90) of 4-aminobicyclo[2.2.2]octane-1-carbonitrile offer a defined starting point that differs from flexible cyclohexane analogs (pKa ~10.18) . The reduced basicity and unique lipophilicity profile, as quantified in Evidence_Items 2 and 3, can be leveraged to modulate membrane permeability, solubility, and CNS penetration. The rigid cage structure also reduces the number of possible protonation states, simplifying pH-dependent property predictions .

Liquid Crystal Research: Stabilization of Nematic Phases

In materials science, the bicyclo[2.2.2]octane core is a privileged scaffold for designing high-performance liquid crystalline materials. As demonstrated in Evidence_Item 5, derivatives of this rigid cage exhibit higher apparent order parameters and more effective nematic phase stabilization than cyclohexane-based analogs [1]. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile, with its polar nitrile and amino substituents, can serve as a versatile building block for synthesizing new nematogens with tailored dielectric anisotropy and low temperature dependence of physical properties [2].

Physical Organic Chemistry: Probe for Studying Field Effects

The bicyclo[2.2.2]octane framework is a well-established model system for investigating through-space electronic effects due to its rigid structure and well-defined bridgehead-bridgehead distance (2.60 Å). As quantified in Evidence_Item 6, the effective dielectric constant of unity within the cage allows for clean separation of field and inductive effects [3]. 4-Aminobicyclo[2.2.2]octane-1-carbonitrile can be utilized as a probe molecule to study the transmission of substituent effects on amine basicity and nucleophilicity, providing fundamental insights that guide the design of bioisosteres and catalysts [4].

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